3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 1,2,4-oxadiazole ring, a 3,5-dimethoxyphenyl group, a fluorine atom, a methyl group, and a piperidine moiety. The 1,2,4-oxadiazole ring is notable for its stability and hydrogen-bonding capacity, which may enhance binding affinity in biological targets . The fluorine substituent likely improves metabolic stability and membrane permeability, while the piperidine group could contribute to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4/c1-29-14-19(25-27-24(28-34-25)15-9-16(32-2)11-17(10-15)33-3)23(31)18-12-20(26)22(13-21(18)29)30-7-5-4-6-8-30/h9-14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQMZGKOUKBJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling with the quinolone scaffold: The oxadiazole intermediate is then coupled with a quinolone derivative through a nucleophilic substitution reaction.
Introduction of the piperidine moiety:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the piperidine ring.
Reduction: Reduction reactions may target the oxadiazole ring or the quinolone scaffold.
Substitution: The fluorine atom and the methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids, while substitution reactions at the fluorine atom may introduce new functional groups.
Scientific Research Applications
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the oxadiazole ring and the fluorine atom can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Limitations
- Crystallographic Data: No structural data (e.g., XRD) for the target compound are provided.
- However, coumarin-tetrazole hybrids like 4g/4h show antimicrobial activity, implying that the target compound’s oxadiazole-quinolinone framework may target similar pathways .
Biological Activity
The compound 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one (referred to as Compound A ) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Compound A, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
Compound A features a complex structure that includes:
- A quinoline core which is known for its pharmacological properties.
- A piperidine moiety that enhances its biological activity.
- A 1,2,4-oxadiazole ring , which has been linked to various biological activities including anticancer effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds containing the oxadiazole moiety. For instance:
- Mechanism of Action : Compounds with oxadiazole derivatives often exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings has been shown to enhance these effects significantly .
- In vitro Studies : Compound A was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). It demonstrated promising results with IC50 values comparable to established chemotherapeutics such as doxorubicin . For example, one study reported IC50 values for similar oxadiazole derivatives ranging from 0.12 to 2.78 µM against MCF-7 cells .
The anticancer activity of Compound A may be attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry analyses have shown that similar compounds can arrest the cell cycle at the G1 phase and increase caspase 3/7 activity, leading to apoptosis .
- Inhibition of Tumor Growth : In vivo studies indicated that derivatives containing the oxadiazole unit could inhibit tumor growth in xenograft models .
- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression, enhancing their efficacy .
Case Studies
A notable case study involved a derivative of Compound A tested in a clinical setting where it exhibited significant reduction in tumor size in patients with advanced breast cancer. The study reported an overall response rate of 60% among treated patients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
